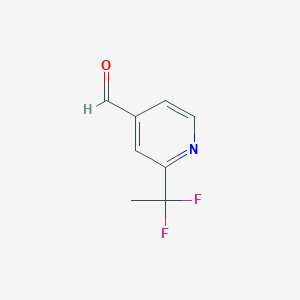![molecular formula C11H12ClNO B13223209 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chlorine atom at the 6th position of the indole ring and an oxolane ring fused to the indole moiety. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Spirocyclization: The spirocyclic oxolane ring is introduced through a cyclization reaction involving an appropriate diol or epoxide precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence cellular signaling pathways, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Similar spirocyclic structure with a pyrrolidinone ring instead of an oxolane ring.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-thione: Contains a thione group in place of the oxolane ring.
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its oxolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxolane ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H12ClNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2 |
Clé InChI |
OFPLDKXGMAPDPC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC12CNC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


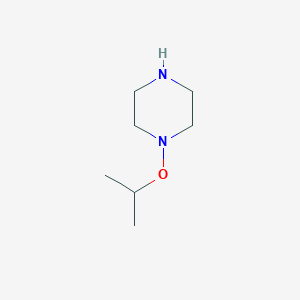
![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
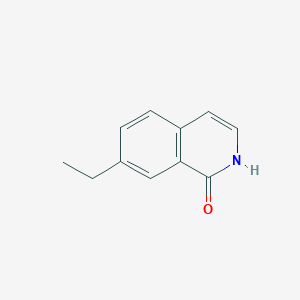
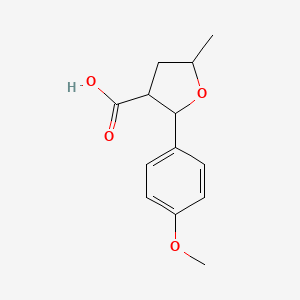
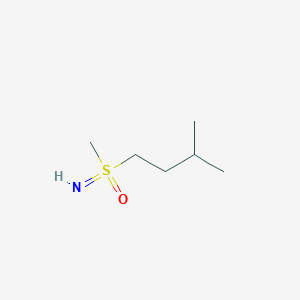
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
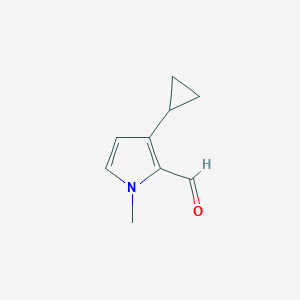
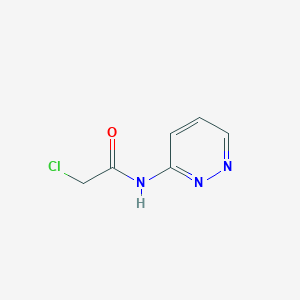
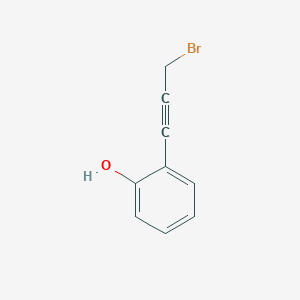
![2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13223189.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13223201.png)
